![molecular formula C19H21NO3 B5213341 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)
4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate, also known as Boc-Ph-OAc, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate exerts its biological activity through various mechanisms, depending on the specific application. In medicinal chemistry, 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate acts as a kinase inhibitor by binding to the ATP-binding site of the kinase enzyme, thereby preventing its activity. In drug discovery, 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate acts as a scaffold for the design of new drugs by providing a rigid and stable framework for the attachment of functional groups. In materials science, 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate acts as a precursor for the synthesis of functional materials by providing a reactive site for chemical modification.
Biochemical and Physiological Effects:
4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate has been shown to inhibit the activity of various kinases, including EGFR, VEGFR, and Src. In drug discovery, 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate has been shown to improve the pharmacological properties of various drugs, including increased potency, selectivity, and solubility. In materials science, 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate has been shown to impart various functional properties to materials, including fluorescence, conductivity, and biocompatibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments, including its ease of synthesis, high purity, and versatility. However, 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate also has some limitations, including its relatively high cost, limited availability, and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate. In medicinal chemistry, 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate could be used as a scaffold for the design of new kinase inhibitors with improved potency and selectivity. In drug discovery, 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate could be used as a precursor for the synthesis of new drugs with improved pharmacological properties. In materials science, 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate could be used as a building block for the synthesis of new functional materials with improved properties. Overall, the future of 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate research is promising, and further studies are needed to fully explore its potential applications.
Conclusion:
In conclusion, 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is relatively simple and has been optimized for high yield and purity. 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and materials science. It exerts its biological activity through various mechanisms, depending on the specific application. 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments, including its ease of synthesis, high purity, and versatility. However, it also has some limitations, including its relatively high cost, limited availability, and potential toxicity. There are several future directions for the research and development of 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate, and further studies are needed to fully explore its potential applications.
Métodos De Síntesis
The synthesis of 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate involves the reaction of 4-aminophenyl acetate with tert-butyl carbamate, followed by the removal of the protecting group using trifluoroacetic acid. This method is relatively simple and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate has been used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and antitumor agents. In drug discovery, 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate has been used as a scaffold for the design of new drugs with improved pharmacological properties. In materials science, 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate has been used as a precursor for the synthesis of functional materials, including fluorescent dyes and polymers.
Propiedades
IUPAC Name |
[4-[(2-tert-butylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(21)23-15-11-9-14(10-12-15)18(22)20-17-8-6-5-7-16(17)19(2,3)4/h5-12H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXQTZNNVAVGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5213260.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5213263.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5213279.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5213282.png)
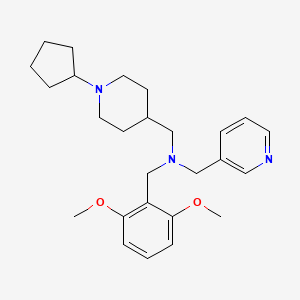
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213304.png)
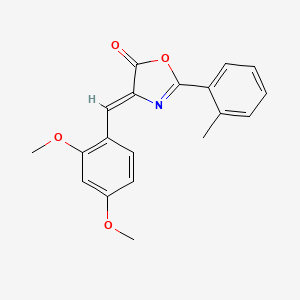
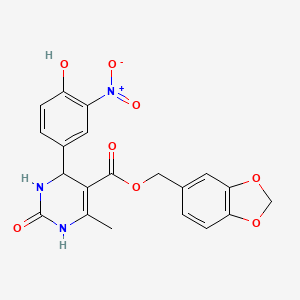
![4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)
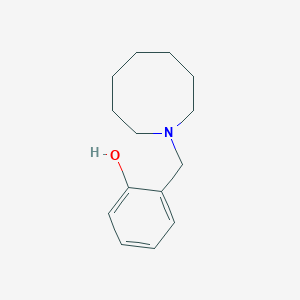
![1-[4-(hexyloxy)benzyl]-4-methylpiperazine](/img/structure/B5213319.png)
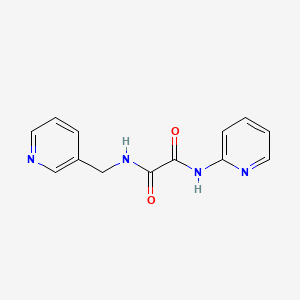
![3-allyl-5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213329.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5213337.png)